molecular formula C20H19N3O3 B2356978 Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1448135-09-8

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2356978
CAS No.: 1448135-09-8
M. Wt: 349.39
InChI Key: XCIGKZJAKQOCAI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Alkylated derivatives with new substituents on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities .

Properties

IUPAC Name

methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGKZJAKQOCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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